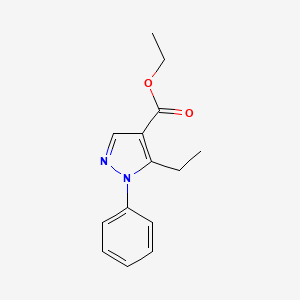
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene is a complex organic compound characterized by the presence of bromine, nitro, and fluoro substituents on a phenoxy and dimethylbenzene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then reacted with 5-fluoro-1,3-dimethylbenzene under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Hydrogen gas with palladium on carbon or other metal catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a hydroxy derivative.
Reduction Reactions: Reduction of the nitro group results in the formation of an amine derivative.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the fluoro group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the fluoro and dimethylbenzene components.
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a similar phenoxy structure but with a tetrahydro-2H-pyran ring instead of the dimethylbenzene.
Uniqueness
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C14H11BrFNO3 |
|---|---|
Molekulargewicht |
340.14 g/mol |
IUPAC-Name |
2-(2-bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H11BrFNO3/c1-8-5-10(16)6-9(2)14(8)20-13-4-3-11(17(18)19)7-12(13)15/h3-7H,1-2H3 |
InChI-Schlüssel |
KVLQGYXERPFAPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
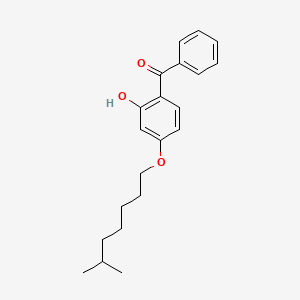

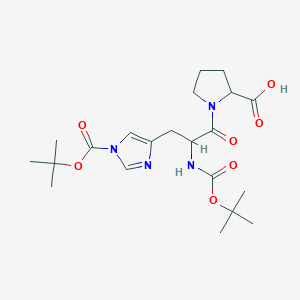
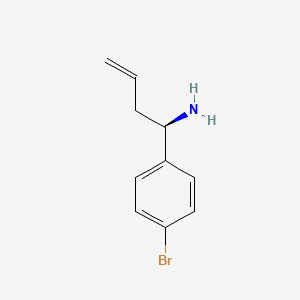
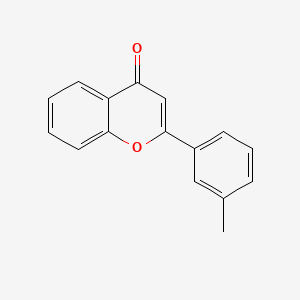

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

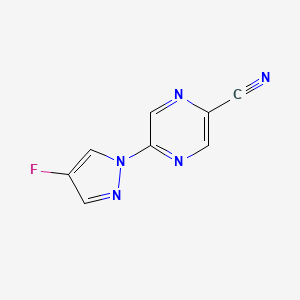
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

